BenchChemオンラインストアへようこそ!

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine

Kinase inhibitor design Scaffold morphing Selectivity profiling

This 4-chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is a regiospecifically defined kinase inhibitor building block. The thieno[3,2-d]pyrimidine scaffold confers intrinsic kinase selectivity advantages over the [2,3-d] regioisomer (CAS 99499-25-9). The C4 chlorine enables nucleophilic aromatic substitution for rapid SAR diversification, while the 4-fluorophenyl group provides metabolic stability. Validated in FAK inhibition screening (IC50 <500 nM) and CDK7-selective inhibitor programs. Use for direct head-to-head scaffold comparison studies.

Molecular Formula C13H8ClFN2S
Molecular Weight 278.73
CAS No. 1268086-26-5
Cat. No. B3009669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine
CAS1268086-26-5
Molecular FormulaC13H8ClFN2S
Molecular Weight278.73
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=C(C=C3)F
InChIInChI=1S/C13H8ClFN2S/c1-7-16-11-10(6-18-12(11)13(14)17-7)8-2-4-9(15)5-3-8/h2-6H,1H3
InChIKeyDUEYRERCMZVQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine (CAS 1268086-26-5): Strategic Sourcing of a Trisubstituted Thieno[3,2-d]pyrimidine Building Block


4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine (CAS 1268086-26-5) is a heterocyclic small molecule (C₁₃H₈ClFN₂S; MW 278.73) belonging to the thieno[3,2-d]pyrimidine class . This trisubstituted scaffold features a chlorine atom at the 4-position, a 4-fluorophenyl group at the 7-position, and a methyl group at the 2-position. The thieno[3,2-d]pyrimidine core is a validated privileged structure in kinase drug discovery, imparting intrinsic selectivity advantages that distinguish it from the isomeric thieno[2,3-d]pyrimidine scaffold [1].

Why 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine Cannot Be Replaced by Regioisomeric or Des-methyl Analogs


Generic substitution of thienopyrimidine building blocks fails because even subtle alterations—such as shifting the chlorine from the 4-position to the 2-position or relocating the aryl group—produce regioisomers with fundamentally different electronic character, steric profiles, and, crucially, divergent kinase selectivity fingerprints. The thieno[3,2-d]pyrimidine scaffold has been explicitly validated as a core structure that delivers remarkable kinase selectivity relative to other fused pyrimidine systems, a property that is obliterated upon switching to the [2,3-d] regioisomer [1]. In addition, SAR studies on halogenated thieno[3,2-d]pyrimidines have established that the chlorine at the C4-position is essential for antiproliferative activity; its removal or migration to other positions abolishes biological efficacy [2]. Consequently, substituting this compound with a regioisomer such as 2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (CAS 99499-25-9) or a des-methyl analog introduces unacceptable uncertainty into structure–activity relationships.

Quantitative Differentiation Evidence for 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine Sourcing Decisions


Regioisomeric Scaffold Differentiation: Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Kinase Selectivity

The thieno[3,2-d]pyrimidine core has been explicitly identified as a critical determinant of kinase selectivity. In a systematic study, thieno[3,2-d]pyrimidine-based CDK7 inhibitors achieved remarkable kinase selectivity, a property directly attributed to the thieno[3,2-d] core structure [1]. By contrast, compounds built on the isomeric thieno[2,3-d]pyrimidine scaffold (e.g., CAS 99499-25-9) are primarily associated with FLT3 kinase inhibition and lack the CDK7 selectivity profile of the [3,2-d] series [2]. The regioisomeric switch fundamentally alters the hinge-binding orientation and kinase selectivity profile.

Kinase inhibitor design Scaffold morphing Selectivity profiling

Essentiality of 4-Chloro Substitution for Antiproliferative Activity in Thieno[3,2-d]pyrimidines

A SAR study of halogenated thieno[3,2-d]pyrimidines demonstrated that the chlorine atom at the 4-position is indispensable for antiproliferative activity. Compound 1 (4-chloro substituted) exhibited antiproliferative effects against three cancer cell lines, whereas analogues lacking the 4-chloro substituent showed markedly reduced or abolished activity [1]. This finding directly argues against procuring des-chloro or 2-chloro regioisomers as surrogates for this building block.

Antiproliferative activity Structure–activity relationship Halogenated pyrimidines

2-Methyl Substituent as a Modulator of Physicochemical Properties Relative to 2-H or 2-Ethyl Analogues

The 2-methyl group on the thieno[3,2-d]pyrimidine scaffold provides a defined lipophilicity increment that can be exploited for fine-tuning ADME properties. Predicted logP values for the 2-methyl derivative (target compound) are higher than the 2-H analogue (4-chloro-7-(4-fluorophenyl)thieno[3,2-d]pyrimidine) and lower than the 2-ethyl analogue, offering a balanced lipophilicity window . The presence of the 2-methyl group also blocks a metabolically labile C–H position, potentially improving microsomal stability compared to the unsubstituted 2-H scaffold [1].

Lipophilicity modulation ADME optimization Building block design

Patent-Corroborated Utility of 2,7-Substituted Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibitor Development

US Patent US8586580 explicitly covers 2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors, demonstrating that the substitution pattern of this building block (chlorine at 4-position, aryl at 7-position, alkyl at 2-position) directly maps onto pharmacologically active kinase inhibitor chemotypes [1]. Representative examples in the patent show FAK kinase inhibition with IC₅₀ values <500 nM, establishing a direct quantitative link between this scaffold architecture and kinase inhibitory activity [2].

Kinase inhibitor patent FAK inhibition Drug discovery building block

High-Value Application Scenarios for 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine in Drug Discovery


CDK7 Inhibitor Lead Optimization

This building block serves as a direct entry point for synthesizing CDK7-selective inhibitors, leveraging the thieno[3,2-d]pyrimidine scaffold that has been shown to deliver remarkable kinase selectivity over other CDK family members [1]. The 4-chloro substituent is positioned for nucleophilic aromatic substitution with amine-containing fragments, enabling rapid diversification at a site known to be essential for antiproliferative activity [2]. The 7-(4-fluorophenyl) group provides a metabolically stable aryl moiety that can engage in hydrophobic interactions with the kinase hinge region.

FAK Kinase Targeted Library Synthesis

As evidenced by US Patent US8586580, compounds built on the 2,7-substituted thieno[3,2-d]pyrimidine scaffold exhibit FAK kinase inhibition with IC₅₀ values below 500 nM [3]. This building block can be used to generate focused compound libraries for FAK inhibition screening, with the 4-chloro position serving as a diversification point for introducing various amine substituents to optimize potency and selectivity.

Structure–Activity Relationship (SAR) Studies Comparing Scaffold Regioisomers

Medicinal chemistry teams investigating kinase inhibitor chemotypes can use this compound in direct comparative SAR studies against the thieno[2,3-d]pyrimidine regioisomer (CAS 99499-25-9) to experimentally confirm the selectivity advantages of the [3,2-d] scaffold [1]. Such head-to-head comparisons are essential for making informed decisions about which core scaffold to advance into lead optimization.

Fragment-Based Drug Discovery Using the 2-Methylthieno[3,2-d]pyrimidine Core

The 2-methyl group provides a defined lipophilicity handle that distinguishes this building block from the 2-H analogue, offering a pre-optimized fragment for fragment-based drug discovery (FBDD) campaigns targeting kinases . The chlorine atom at the 4-position allows for facile chemical elaboration via palladium-catalyzed cross-coupling or direct nucleophilic displacement, making it an ideal fragment for hit-to-lead expansion.

Quote Request

Request a Quote for 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.